1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid is a chemical compound with a molecular weight of 287.34 g/mol. It is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a sulfonyl group, attached to a piperidine ring with a carboxylic acid functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid typically involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonyl and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine: This compound lacks the carboxylic acid group but shares the pyrazole and sulfonyl functionalities.
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: This compound has an ethyl group instead of a hydrogen atom on the pyrazole ring.
Uniqueness
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The presence of both the sulfonyl and carboxylic acid groups enhances its reactivity and binding affinity, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-7-10(8(2)13-12-7)19(17,18)14-5-3-9(4-6-14)11(15)16/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFIDYCTRBTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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